Propiomazine acts as an antagonist at numerous central nervous system receptors. [1] [2] [3] The table below summarizes its receptor targets and the proposed clinical effects of its antagonism at each one.
| Receptor Target | Action | Putative Pharmacological Outcome |
|---|---|---|
| Histamine H1 | Antagonist | Sedation, treatment of insomnia [1] [3] |
| Dopamine D1, D2, D4 | Antagonist | Antipsychotic effect [1] [2] |
| Serotonin 5-HT2A, 5-HT2C | Antagonist | Antipsychotic effect; may lower extrapyramidal side effect risk [2] [3] [4] |
| Muscarinic (M1-M5) | Antagonist | Anticholinergic side effects (e.g., dry mouth, blurred vision) [1] [2] |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness [1] [2] |
A key feature of propiomazine's action is the higher antagonistic activity at serotonin 5-HT2 receptors compared to dopamine D2 receptors. [2] [3] This specific ratio is thought to contribute to a lower incidence of extrapyramidal side effects and hyperprolactinemia, which are common with typical antipsychotics that strongly block D2 receptors. [2] [3]
To characterize a drug's receptor binding profile and kinetics, researchers use standardized experimental protocols. The following methodologies are central to confirming the multi-receptor antagonism described for propiomazine.
The following diagrams summarize the core signaling pathways and a generalized experimental workflow based on the mechanisms and protocols described.
Propiomazine's multi-receptor antagonism leads to its primary effects and side effects.
Generalized workflow for characterizing a drug's receptor binding kinetics.
Propiomazine is a pharmaceutical compound belonging to the phenothiazine class of heterocyclic compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central ring containing nitrogen and sulfur atoms. Primarily known for its sedative and antihistaminic properties, propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice, particularly in surgical settings and for managing anxiety associated with medical procedures. The compound's molecular structure shares the fundamental phenothiazine scaffold but is distinguished by a propionyl group at position 2, which significantly influences its receptor binding affinity and pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side effects, making it particularly valuable in specific clinical scenarios where sedation without profound antipsychotic action is desired [1] [2].
The phenothiazine chemical class represents one of the most extensively studied and therapeutically utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at least 100 compounds having been used clinically. The remarkable versatility of the phenothiazine scaffold is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles, and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant infections and oncological indications [3] [4].
Table 1: Fundamental Pharmacological Properties of Propiomazine
| Property | Specification | Clinical Relevance |
|---|---|---|
| Primary Indications | Pre-operative sedation, insomnia, anxiety during medical procedures, adjunct during labor | Used primarily in surgical and procedural contexts rather than chronic conditions |
| Mechanism of Action | Antagonism at H1 histamine receptors; weak dopamine receptor blockade | Sedative effects primarily mediated through H1 blockade rather than dopamine antagonism |
| Receptor Affinity Profile | Broad receptor interactions but strongest at H1 histamine receptors | Explains preferential sedative rather than antipsychotic activity |
| Elimination Half-life | Approximately 9 hours | Suitable for preoperative and procedural use with sustained effect |
| Bioavailability (Oral) | ~33% | Moderate first-pass metabolism; parenteral administration often preferred |
| Protein Binding | ~81% | Moderate plasma protein binding allowing for reasonable tissue distribution |
Propiomazine exerts its primary therapeutic effects through potent antagonism of histamine H1 receptors, which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike typical antipsychotic phenothiazines, propiomazine demonstrates only weak dopamine receptor blockade, particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for extrapyramidal side effects. The strategic incorporation of a propionyl group at position 2 of the phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the neurological side effects often associated with strong dopamine antagonists [1] [5].
The pharmacokinetic profile of propiomazine is characterized by moderate oral bioavailability of approximately 33%, indicating significant first-pass metabolism. The compound demonstrates moderate plasma protein binding of approximately 81%, facilitating reasonable tissue distribution while maintaining adequate free drug concentrations for pharmacological activity. With an elimination half-life of approximately 9 hours, propiomazine provides sustained sedative effects suitable for preoperative medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable solubility profile allows for more predictable absorption and dose-response relationships, which is particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].
Table 2: Detailed Receptor Binding Profile of Propiomazine
| Receptor Type | Affinity | Functional Consequence | Therapeutic Implications |
|---|---|---|---|
| Histamine H1 | High affinity; primary target | Strong sedative and anxiolytic effects | Primary mechanism for pre-operative sedation |
| Dopamine D2 | Weak antagonist activity | Minimal antipsychotic effect; low extrapyramidal symptom risk | Distinguished from antipsychotic phenothiazines |
| Serotonin 5-HT2A | Moderate antagonist activity | Potential mood-stabilizing effects | May contribute to overall calming effect |
| Muscarinic M1-M5 | Broad antagonism | Mild anticholinergic effects (dry mouth, blurred vision) | Side effect profile consideration |
| Alpha-1 Adrenergic | Moderate antagonist activity | Orthostatic hypotension potential | Important consideration in hemodynamically vulnerable patients |
Propiomazine exhibits a complex polypharmacological profile, interacting with multiple receptor systems beyond its primary histamine H1 target. The compound demonstrates antagonist activity at serotonin 5-HT2A receptors, which may contribute to its overall calming and potential mood-stabilizing effects. Additionally, propiomazine shows broad muscarinic acetylcholine receptor blockade (M1-M5), resulting in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The moderate alpha-1 adrenergic receptor antagonism contributes to potential cardiovascular effects, particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients. This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant medications with similar side effect profiles [1] [5].
The unique receptor interaction signature of propiomazine distinguishes it from other phenothiazine derivatives. Specifically, its greater activity at serotonin 5-HT2A receptors compared to dopamine D2 receptors may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a relative sparing of dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1] [5].
Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine
| Structural Element | Chemical Feature | Impact on Activity & Properties |
|---|---|---|
| Phenothiazine Core | Tricyclic system with nitrogen and sulfur atoms | Provides fundamental scaffold for receptor interactions |
| Position 2 Substituent | Propionyl group (C2H5C=O) | Reduces dopamine affinity while maintaining H1 antagonism |
| Position 10 Side Chain | Dimethylaminopropyl group | Influences receptor affinity profile and pharmacokinetics |
| Salt Forms | Hydrochloride (preferred), maleate | Hydrochloride offers superior solubility and bioavailability |
| Molecular Weight | 340.49 g·mol⁻¹ | Within optimal range for blood-brain barrier penetration |
The chemical structure of propiomazine is characterized by the fundamental phenothiazine tricyclic system, specifically modified at two key positions that critically influence its pharmacological properties. At position 2, propiomazine features a propionyl group (C2H5C=O), which distinguishes it from related phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes significantly to its unique receptor binding profile. The dimethylaminopropyl side chain at position 10 is a common feature shared with several other phenothiazine derivatives and plays an important role in determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is C20H24N2OS, with a molecular weight of 340.49 g·mol⁻¹, placing it within the optimal range for blood-brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3] [5].
The physicochemical properties of propiomazine significantly influence its formulation and clinical application. The compound is typically administered as the hydrochloride salt, which offers superior water solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to improved dissolution characteristics and more predictable bioavailability, which is particularly important for drugs used in surgical and procedural settings where precise dosing is critical. The logP value of approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still maintaining adequate aqueous solubility for formulation development. The compound's structural relationship to promethazine (differing only in the propionyl versus hydrogen substitution at position 2) demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties compared to its predecessor [1] [2] [3].
The structure-activity relationships (SAR) of propiomazine and related phenothiazines have been extensively studied, revealing key structural determinants of pharmacological activity. The propionyl substituent at position 2 is a critical feature that significantly reduces dopamine receptor affinity while maintaining potent H1 histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to predominantly sedative. This modification also influences the compound's electronic distribution, potentially altering its interaction with receptor binding sites. The length and composition of the side chain at position 10 profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino group in propiomazine represents an optimal balance between receptor affinity and physicochemical properties, providing sufficient flexibility for receptor engagement while maintaining appropriate physicochemical characteristics for bioavailability and distribution [1] [4].
Systematic SAR studies across the phenothiazine class have demonstrated that modifications at multiple positions of the core structure can dramatically alter biological activity. Small electron-withdrawing substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing antipsychotic activity. The nature of the terminal amino group in the side chain influences not only receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in propiomazine generally offering favorable pharmacokinetic profiles. Additionally, oxidation of the sulfur atom in the central ring can significantly alter receptor binding characteristics and metabolic clearance, though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced structure-activity relationships enables medicinal chemists to strategically design new phenothiazine derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].
Table 4: Clinical Applications and Safety Profile of Propiomazine
| Application Context | Dosing & Administration | Risk Considerations |
|---|---|---|
| Pre-operative Sedation | Oral, IM, or IV administration; individualized dosing | Monitor for respiratory depression, particularly with concomitant opioids |
| Insomnia Management | Oral administration, typically single evening dose | Tolerance development with prolonged use; not recommended for long-term therapy |
| Procedural Anxiety | Individualized dosing based on procedure length and intensity | Synergistic effects with other CNS depressants requires dose adjustment |
| Labor Adjunct | Combined with analgesics; careful timing considerations | Neonatal sedation monitoring required |
| Special Populations | Reduced dosing in elderly, hepatic impairment | Increased susceptibility to orthostatic hypotension and anticholinergic effects |
Propiomazine is primarily employed for pre-operative sedation and anxiety reduction before surgical or diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and comfort. The compound is also clinically used for the short-term management of insomnia, particularly in cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in combination with analgesics to reduce anxiety and enhance pain management. The drug is available in various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible administration routes tailored to specific clinical scenarios. The optimal dosing of propiomazine must be individualized based on patient factors including age, comorbidities, concomitant medications, and the specific clinical context, with particular caution recommended in elderly patients and those with hepatic impairment due to reduced metabolic capacity [1] [2].
The clinical efficacy of propiomazine in these applications stems from its potent sedative properties, which provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic requirements. When used during labor, the compound provides sedation that complements analgesic regimens, potentially enhancing pain management while minimizing maternal stress. The versatility of administration routes allows clinicians to select the most appropriate method based on urgency of effect, patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset and oral administration offering convenience for pre-procedural preparation [1] [2].
The safety profile of propiomazine is characterized by expected sedative effects, which represent an extension of its pharmacological activity, along with other side effects related to its receptor interactions. The most commonly reported adverse effect is dose-dependent drowsiness, which occurs predictably and typically aligns with the drug's therapeutic intent. Other frequently observed side effects include dry mouth and blurred vision resulting from muscarinic receptor blockade, as well as orthostatic hypotension and dizziness related to alpha-adrenergic receptor antagonism. These effects are generally manageable through appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such as driving or operating machinery. The risk of extrapyramidal symptoms is notably lower with propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].
More serious adverse effects, though uncommon, include seizures, cardiac arrhythmias, significant hypotension, and the neuroleptic malignant syndrome. The potential for respiratory depression necessitates caution when co-administering with other central nervous system depressants, including opioids, benzodiazepines, and alcohol. The drug interaction potential of propiomazine is significant, particularly with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred due to superior solubility and bioavailability compared to the maleate salt [1] [2].
The synthetic approaches to phenothiazine derivatives like propiomazine typically begin with the fundamental phenothiazine core structure, which can be prepared through various methods including the condensation of 2-aminodiphenyl sulfide with α-haloketones or α-haloesters. For propiomazine specifically, strategic functionalization at position 2 with the propionyl group represents a key synthetic step, typically achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The introduction of the dimethylaminopropyl side chain at position 10 generally involves alkylation procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have incorporated advanced catalytic approaches and microwave-assisted techniques to improve yields, reduce reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of new therapeutic applications [6] [7] [4].
Analytical characterization of propiomazine and related phenothiazine derivatives employs a comprehensive suite of techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR (500 MHz), provides detailed information about hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. Mass spectrometric analysis confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) assesses chemical purity and identifies potential impurities. Elemental analysis further verifies composition, and melting point determination provides additional purity assessment. For salt forms such as the hydrochloride, comparative solubility studies are essential to evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior aqueous solubility (>1 g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use [6] [2].
Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives
| Protocol Component | Standard Method | Key Parameters Measured |
|---|---|---|
| Sample Preparation | Dissolution in DMSO (25 mg/mL stock) | Serial dilutions in appropriate culture media |
| Microbial Strains | Gram-positive, Gram-negative bacteria, fungal species | Reference strains and clinically isolated resistant strains |
| Activity Screening | Broth microdilution methods | Minimum Inhibitory Concentration (MIC) determination |
| Fungal Testing | Seven fungal species typically included | Candida albicans, Cryptococcus neoformans priority pathogens |
| Resistance Assessment | Comparison with standard antibiotics | Identification of potency against drug-resistant strains |
The evaluation of antimicrobial activity for phenothiazine derivatives follows standardized microbiological assays to determine efficacy against various pathogenic strains. Broth microdilution methods represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with compounds typically tested against a panel of reference strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant fungal species (e.g., Candida albicans). Testing typically includes drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation conditions are standardized according to specific microbial requirements, with turbidity measurements or metabolic indicators used to assess growth inhibition [6] [4].
The interpretation of antimicrobial results requires careful consideration of multiple factors, including MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 μg/mL against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant strains. Additionally, specialized assays may be employed to investigate specific mechanisms of antimicrobial action, including efflux pump inhibition studies, biofilm disruption assessments, and combination therapy approaches with conventional antibiotics to identify potential synergistic interactions. The time-kill kinetics of promising compounds further characterize antimicrobial activity, distinguishing between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans) provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].
Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to microbial cell death and growth inhibition.
Phenothiazine derivatives including propiomazine have demonstrated promising potential in several emerging research areas beyond their traditional clinical applications. Significant attention has focused on their antimicrobial properties, particularly against drug-resistant pathogens where conventional antibiotics show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis. The antifungal potential of these compounds has also garnered interest, with research demonstrating efficacy against priority fungal pathogens including Cryptococcus neoformans. The multifaceted mechanisms underlying these antimicrobial effects include disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication, generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as they may bypass conventional resistance pathways [6] [3] [4].
In the oncological domain, phenothiazine derivatives have demonstrated intriguing anticancer properties through multiple mechanisms. Research has revealed that certain structural analogs can induce monocytic differentiation and promote apoptotic cell death in various cancer cell lines, potentially through internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include multidrug resistance (MDR) reversal by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the efficacy of conventional chemotherapeutic agents. The anti-inflammatory potential of novel phenothiazine derivatives has also been investigated, with some compounds demonstrating significant in vivo anti-inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].
Modern medicinal chemistry approaches to phenothiazine derivative design focus on structural modifications that enhance desired biological activities while minimizing unwanted side effects. Key strategies include introduction of diverse substituents at the nitrogen atom (position 10), incorporating various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity. Additionally, substitution patterns on the benzene rings (positions 1-4 and 6-9) significantly influence electronic properties, steric factors, and overall pharmacophore characteristics. The oxidation state of the sulfur atom represents another important design parameter, with sulfoxide and sulfone derivatives often exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive modifications of the tricyclic ring system itself, including replacement of benzene rings with heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and improved therapeutic indices [6] [7] [4].
Structure-activity relationship studies have identified several key structural features that correlate with enhanced biological activity in specific therapeutic domains. For antimicrobial applications, chalcone-based phenothiazine derivatives with extended conjugation systems have demonstrated particularly promising activity against both Gram-positive and Gram-negative bacteria. In anticancer applications, benzophenothiazines with naphthalene ring systems instead of benzene rings have shown enhanced cytotoxic activity and MDR reversal properties. The incorporation of azole and azine rings into phenothiazine side chains has yielded compounds with improved antifungal activity and potential for addressing resistant fungal infections. These design strategies, combined with modern computational approaches including molecular docking studies and quantitative structure-activity relationship (QSAR) models, continue to drive the development of novel phenothiazine derivatives with optimized pharmacological profiles for emerging therapeutic applications [6] [7] [4].
Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple structural modification pathways.
The table summarizes the confirmed receptor interactions of propiomazine based on the gathered literature.
| Receptor Type | Interaction (Role of Propiomazine) | Key Experimental Context / Evidence |
|---|---|---|
| Histamine H1 | Antagonist (Primary Action) [1] [2] | Clinical use as a sedative and pre-anesthetic agent. Binding is inferred from its therapeutic effects and structural class [1] [2]. |
| Muscarinic Acetylcholine (M1-M5) | Antagonist [2] | Binding to all five muscarinic receptor subtypes (M1-M5) is documented, though specific affinities are not provided [2]. |
| Dopamine (D1, D2, D4) | Antagonist [2] | Documented as a D2 receptor antagonist. Its lack of extrapyramidal effects is attributed to greater 5-HT2A than D2 receptor blockade [2]. |
| Serotonin (5-HT2A, 5-HT2C) | Antagonist [2] | Antagonism of the 5-HT2A receptor is a key feature of its pharmacodynamic profile [2]. |
| Alpha-1 Adrenergic | Antagonist [2] | Binding to the α1-adrenergic receptor is documented [2]. |
While direct protocols for propiomazine were not found, the following established methodologies provide the framework for determining the H1 antagonist activities of similar compounds.
The diagram below illustrates a generalized workflow for the radioligand binding assay approach.
Generalized workflow for a radioligand competitive binding assay to determine receptor affinity.
The following table summarizes the quantitatively confirmed data available for propiomazine:
| Parameter | Value | Additional Context / Source |
|---|---|---|
| Elimination Half-Life | 9 hours [1] | Cited in a clinical study comparing propiomazine and zopiclone [1]. |
| Oral Bioavailability | 33% [1] | Suggests significant first-pass metabolism [1]. |
| Protein Binding | 81% [1] [2] | - |
Regarding metabolism, the search results do not contain explicit experimental data on the specific enzymes responsible for propiomazine's biotransformation. The DrugBank entry states that its metabolism is "unknown, but most likely hepatic as with other phenothiazines" [2].
Propiomazine is a phenothiazine derivative structurally related to promethazine [1]. Research on promethazine provides the most relevant insight into its potential metabolic fate.
The diagram below illustrates the inferred primary metabolic pathways for propiomazine, based on the established metabolism of its analog, promethazine.
A pivotal in vitro study using human liver microsomes identified that CYP2D6 is the principal cytochrome P450 enzyme responsible for the metabolism of promethazine, specifically its ring-hydroxylation [3]. Additional pathways like N-demethylation and S-oxidation were also observed [3]. Another study confirmed that promethazine is a potent inhibitor of CYP2D6, binding to the enzyme at concentrations close to its therapeutic plasma levels [4].
Given the close structural similarity, it is highly plausible that propiomazine is also a substrate and potentially an inhibitor of CYP2D6. Furthermore, a study on another aliphatic phenothiazine, levomepromazine, showed that CYP3A4 is the main enzyme responsible for its N-demethylation and S-oxidation at therapeutic concentrations, with CYP1A2 also making a substantial contribution to S-oxidation [5]. This suggests that propiomazine's metabolism could involve multiple cytochrome P450 enzymes.
The inferences above are derived from established in vitro methodologies. Here are detailed protocols for the key experiments cited:
The available information has notable limitations that are critical for researchers to consider:
The table below summarizes the available quantitative data for the two salt forms.
| Property | Propiomazine Maleate | Propiomazine Hydrochloride |
|---|---|---|
| Aqueous Solubility | 3.8 mg/mL [1] | >1 g/mL (≈1000 mg/mL) [1] |
| Bioavailability (Oral) | Lower (due to slower dissolution) [1] | Higher [1] |
| Clinical Approval Status | Not approved by FDA [1] | Approved for medical use (since 1960) [1] |
| Rationale for Selection | Requires longer dissolution time, affecting absorption [1] | Better choice due to high solubility and bioavailability [1] |
The provided data explains that the hydrochloride salt was chosen for clinical development primarily because of its significantly higher aqueous solubility, which directly leads to faster dissolution and better absorption in the body compared to the maleate salt [1].
The decision to use one salt form over another is a critical step in drug development. The vast difference in solubility between these two salts perfectly illustrates the general principles of pharmaceutical salt selection [1].
The search results do not provide explicit experimental protocols for propiomazine, but standard methodologies for evaluating salt forms are well-established in pharmaceutical science. The general workflow for such an investigation typically follows a logical sequence, which can be visualized below.
Key experimental stages for salt selection include:
For your technical guide, the case of propiomazine serves as a clear example where salt selection was decisive. The key takeaways for drug development professionals are:
Propiomazine is a phenothiazine derivative with antihistamine (H1 receptor blocking) activity, used to treat insomnia and produce sedation for surgical procedures [1] [2]. While its hydrochloride salt is known for high bioavailability, an improved process for synthesizing This compound has been developed, focusing on controlling the isomeric impurity isopropiomazine (Formula-III) to high purity levels [1] [2]. This process is cost-effective, simple, and suitable for commercial-scale production [1].
The table below summarizes the key quantitative outcomes from the improved synthesis process.
| Parameter | Result / Quantity |
|---|---|
| Final Product | This compound (Formula-I) |
| Overall Yield | 34 g (from 50 g of 2-Propionyl Phenothiazine) [1] |
| Final Purity (HPLC) | > 99.5% [1] |
| Isopropiomazine Impurity | < 0.10% [1] |
| Key Starting Material | 2-Propionyl Phenothiazine (Formula-IV), 50 gm (0.171 mole) [1] |
| Alkylating Agent | 2-Dimethylaminoisopropyl Chloride Hydrochloride (Formula-V), 67.5 gm (0.427 mole) [1] |
| Base (Condensation) | Potassium Hydroxide Flakes, 19 gm (0.342 mole) [1] |
| Acid (Salt Formation) | Maleic Acid, 20 gm [1] |
| Condensation Solvent | Toluene, 250 ml [1] |
| Purification Solvent | Methanol, 200 ml [1] |
This protocol is adapted from the improved process detailed in patent WO2019167058A1 [1].
The following workflow diagrams the synthesis and purification process, highlighting the key impurity control point:
The improved process offers significant advantages over older synthetic routes, which involved multiple steps, expensive reagents like sodium amide or phosgene, and provided no specific guidance for controlling isopropiomazine [1].
Impurity Profile and Control: The primary isomeric impurity, isopropiomazine (Formula-III), arises during the alkylation step. The crude Propiomazine base can contain 20-25% of this impurity [1]. The patented process controls this by dissolving the crude base in an alcoholic medium (methanol) before salt formation. This step ensures the maleate salt crystallizes with the isomeric impurity remaining in the mother liquor, yielding a final product with impurity levels below 0.10% [1].
Solvent and Base Selection: Using toluene as the solvent for the condensation reaction and potassium hydroxide as the base provides a robust and cost-effective system. The azeotropic removal of water during reflux drives the reaction to completion [1]. For the final purification, methanol is the preferred alcoholic medium for achieving a clear solution of the base, which is crucial for effective impurity removal during subsequent maleate salt formation [1].
The following diagram illustrates the chemical relationship between the target product and the key isomeric impurity:
This improved synthesis of this compound is a significant advancement for process chemistry. It demonstrates an industrially viable, single-pot condensation followed by a straightforward purification that effectively minimizes a critical isomeric impurity to levels below 0.10%. The use of readily available reagents and solvents makes this protocol highly suitable for scaling up to commercial manufacturing, ensuring a robust supply of high-purity this compound.
1. Background and Objective Propiomazine Maleate is a phenothiazine-derived antihistamine used for sedative purposes [1]. A significant challenge in its synthesis is the formation of an isomeric impurity, Isopropiomazine (Formula-III), which can be present at levels of 20-25% in the crude base product [1]. The objective of this protocol is to provide a cost-effective and scalable purification process that yields this compound with high purity (>99.5%) and controls the Isopropiomazine content to below 0.10% [1].
2. Chemistry and Impurity Profile The synthesis involves the condensation of 2-Propionyl phenothiazine (Formula-IV) with the hydrochloride salt of 2-Dimethylaminoisopropyl chloride (Formula-V) to form Propiomazine base (Formula-II). The subsequent conversion of this base to the maleate salt is the critical step for impurity removal [1].
The following diagram illustrates the experimental workflow for the synthesis and purification process:
Here is the detailed, step-by-step procedure for the synthesis and purification as described in the patent example [1].
| Step | Parameter | Details |
|---|---|---|
| 1 | Reaction Setup | Charge a mixture of water (50 ml) and toluene (250 ml) with 2-dimethylaminoisopropyl chloride hydrochloride (67.5 g, 0.427 mol). Basify with aqueous NaOH at <10°C. Separate the organic (toluene) layer. |
| 2 | Condensation | To the toluene layer, add 2-propionyl phenothiazine (50 g, 0.171 mol) and KOH flakes (19 g, 0.342 mol) at <10°C. |
| 3 | Reaction & Monitoring | Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions. Monitor reaction completion by HPLC. |
| 4 | Work-up | Cool the mixture to 25-30°C. Add water (200 ml), stir for 10-15 minutes, and separate the organic layer. Concentrate the organic layer to obtain the crude Propiomazine base. |
| 5 | Purification | Dissolve the crude base in methanol (200 ml) and stir at 25-30°C to obtain a clear solution. |
| 6 | Salt Formation | Add maleic acid (20 g) to the methanolic solution. Continue stirring for 4-5 hours at 25-30°C to precipitate the product. |
| 7 | Isolation | Filter the precipitated solid and dry to obtain the final this compound. |
3. Key Process Parameters for Impurity Control The following table summarizes the critical parameters that ensure effective control of the isomeric impurity during the purification.
| Critical Step | Parameter | Purpose & Control |
|---|---|---|
| Condensation | Base | Use of KOH flakes is preferred over other bases like NaOH for the reaction [1]. |
| Solvent | Toluene is the preferred solvent for the condensation reaction [1]. | |
| Purification | Solvent for Salt Formation | Alcoholic media, preferably methanol, is critical for obtaining a clear solution of the base and effectively separating the isomer during salt precipitation [1]. |
| Crystallization | The maleate salt is selectively precipitated from the alcoholic solution, leaving the isomeric impurity in the mother liquor [1]. |
4. Results and Discussion The described process is designed to be simple, cost-effective, and viable on a commercial scale [1]. The key to successful impurity control lies in the differential solubility of this compound and its isomer in an alcoholic medium during the salt formation step. This purification technique effectively reduces the Isopropiomazine impurity from an initial 20-25% in the crude base to below 0.10% in the final product, achieving a purity of greater than 99.5% [1].
For research and development purposes, high-quality reference standards of this compound are available from commercial suppliers. These standards are essential for analytical method development, validation, and quality control (QC) activities, and they may have traceability to major pharmacopeias [3].
Before developing an analytical method, understanding the basic properties of the analyte is crucial. The table below summarizes key information for this compound.
| Property | Description |
|---|---|
| Chemical Name | 1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one (Z)-2-butenedioate (1:1) [1] [2] |
| CAS Registry Number | 3568-23-8 [1] [2] |
| Molecular Formula | C₂₀H₂₄N₂OS • C₄H₄O₄ [1] [2] |
| Formula Weight | 456.55 g/mol [2] |
| SMILES | CCC(=O)c1ccc2Sc3ccccc3N(CC(C)N(C)C)c2c1.OC(=O)/C=C/C(=O)O [1] [2] |
| Therapeutic Class | Phenothiazine derivative, antihistamine (H1 receptor blocker) [3] |
| Analytical Importance | Quality control, method development and validation (AMV), and Abbreviated New Drug Applications (ANDA) [1]. |
The following method is inferred from a patent that used HPLC to monitor the synthesis of Propiomazine, though specific chromatographic conditions were not detailed [3]. The parameters in the table below are suggested as a starting point for method development, based on common practices for analyzing similar phenothiazine derivatives [4].
| Parameter | Proposed Specification / Condition |
|---|---|
| Objective | Assay and related substances determination; monitoring of reaction progress [3]. |
| Chromatograph | High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector [3]. |
| Column | Reversed-Phase (RP), C18 column (e.g., 250 mm x 4.6 mm, 5 μm) [4]. |
| Mobile Phase | Buffer: Ammonium formate (e.g., 20 mM, pH 3.5) [4]. Organic Modifier: Methanol or Acetonitrile [4]. Gradient/Isocratic: Isocratic or gradient elution can be explored. A starting suggestion is a mixture of buffer and organic modifier in a ratio of 60:40 (v/v) [4]. | | Flow Rate | 0.5 - 1.5 mL/min (e.g., 1.0 mL/min as a starting point). | | Detection Wavelength | 280 nm (based on common absorbance of phenothiazine core) [4]. | | Column Temperature | 25 - 40°C (e.g., 30°C). | | Injection Volume | 10 - 20 μL [4]. | | Sample Solvent | Methanol [3]. | | Sample Concentration | Adjust to achieve a satisfactory signal-to-noise ratio (e.g., 1 mg/mL for assay). | | Key Impurity | Isopropiomazine (Formula-III), a positional isomer. The method must be able to resolve this impurity [3]. |
The workflow for the analytical process is summarized below:
Propiomazine is a phenothiazine derivative used primarily for its sedative effects. The table below summarizes its core mechanism and the key clinical findings from available studies.
Table 1: Drug Profile and Clinical Evidence Summary
| Aspect | Description |
|---|---|
| Primary Use | Sedative for treating insomnia [1]. |
| Mechanism of Action | Antagonist at multiple receptors: Histamine H1, dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic, and alpha-1 adrenergic receptors [1]. Its sedative effect is primarily attributed to strong H1-receptor blockade [1]. |
| Protein Binding | 81% [1]. |
| Metabolism | Presumed to be hepatic, consistent with other phenothiazines [1]. |
| Key Clinical Findings | • Increased Total Sleep Time & Sleep Efficiency in patients with stable COPD [2]. • Reduced Sleep Latency (both objective EEG measures and subjective reports) in healthy volunteers [3]. • No Adverse Effect on Oxygenation in stable COPD patients with a single dose [2]. • Subjective Sleep Quality was rated as significantly improved [3]. | | Important Safety Note | According to DrugBank, propiomazine is not approved in the United States or other major markets [1]. |
The following protocol is synthesized from the methodologies of the cited clinical trials, designed for investigating propiomazine in a controlled sleep laboratory setting [2] [3].
1. Study Design
2. Primary & Secondary Outcomes Table 2: Key Outcome Measures for Sleep Studies
| Category | Outcome Measures |
|---|
| Primary Outcomes | • Oxygen Saturation during sleep (e.g., mean and minimum SaO2) [2]. • Sleep Latency (time from lights-out to sleep onset) measured by polysomnography (PSG) [3]. | | Secondary Outcomes | • Total Sleep Time [2]. • Sleep Efficiency Index (total sleep time as a percentage of time in bed) [2]. • Sleep Architecture: Time and percentage in different sleep stages (N1, N2, N3, REM). Note: Some evidence of early REM suppression has been reported [3]. • Apnea-Hypopnea Index (AHI) or number of apneic events [2]. • Subjective Measures: Patient-reported sleep latency, sleep quality, and morning drowsiness using standardized questionnaires [3]. |
3. Procedures & Data Collection
The sedative effect of propiomazine is a result of its action on multiple receptor systems in the brain. The diagram below illustrates this complex mechanism and the subsequent experimental workflow for validating its effects.
Diagram Title: Propiomazine's Sedative Mechanism and Study Workflow
Propiomazine's broad receptor antagonist profile, particularly its potent H1-blockade, underpins its sedative effect. Evidence indicates that a single 25 mg dose can improve sleep induction and maintenance without compromising respiration in stable COPD patients. However, its unapproved status and the limited modern data necessitate extreme caution. Future research should focus on thorough pharmacokinetic profiling and larger trials to fully establish its risk-benefit profile.
Propiomazine is a phenothiazine derivative with sedative and antihistaminic properties [1]. While it has been used for sedation before or during surgery and for treating insomnia, it's critical to note that it is not currently approved for medical use in the United States [2].
The table below summarizes the key pharmacological characteristics of propiomazine based on the available literature:
| Aspect | Description |
|---|---|
| Primary Mechanism | Antagonist at multiple receptors: Histamine H1, Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine, and α1-adrenergic receptors [2] [1]. |
| Sedative Effect | Primarily attributed to its strong antagonism of the Histamine H1 receptor [2] [3]. |
| Protein Binding | Approximately 81% [2] [1]. |
| Elimination Half-life | Reported to be around 9 hours [1]. |
For research purposes, establishing a dosing protocol requires careful consideration of several factors. The following workflow outlines the key steps in designing such an experiment, acknowledging the specific data gaps for propiomazine maleate.
The diagram above highlights that a core component of the protocol—the specific dosing regimen—is a critical data gap in the current search. To proceed, you would need to consult other sources to determine the appropriate dose selection, route of administration (e.g., Intraperitoneal IP, Subcutaneous SC), and dosing volume for your specific animal model.
While specific to this compound is unavailable, the search results provide a strong foundation for general best practices in rodent anesthesia and analgesia based on established guidelines [4]. The table below outlines key procedural steps that should be adapted once the dosing data is secured.
| Procedure Stage | Key Actions & Considerations |
|---|
| Pre-Anesthetic Preparation | - Acclimation: Allow at least a 3-day acclimation period after animal arrival [4].
To develop a complete protocol for this compound, I suggest you:
1. Chemical and Physical Profile this compound is the maleate salt of propiomazine, a phenothiazine derivative. Its key identifiers are summarized in the table below.
| Property | Specification |
|---|---|
| Systematic Name | 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate [1] |
| Molecular Formula | C₂₀H₂₄N₂OS • C₄H₄O₄ [2] |
| Molecular Weight | 456.555 g/mol [2] |
| CAS Number | 3568-23-8 [2] |
| Salt Molar Mass | 340.49 g·mol⁻¹ (Free base) [3] |
| Form | Solid (salt), Free base is an oil [4] |
2. Primary Research Applications and Pharmacological Basis Propiomazine is characterized as an orally active antihistamine agent with pronounced sedative effects [4]. Its research applications are founded on its complex receptor interaction profile.
Application 1: Sedative and Anxiolytic Research
Application 2: Receptor Profiling and Neuropharmacology
The following diagram illustrates the primary receptor targets and the downstream research applications of this compound.
3. Experimental Data and Research Findings Key quantitative findings from preclinical and clinical research are consolidated below.
| Parameter | Findings | Experimental Context |
|---|---|---|
| Bioavailability | Oral: ~33% [3] | Human study [3] |
| Elimination Half-Life | ~9 hours [3] | Human study [3] |
| Protein Binding | 81% [3] | - |
| Nasal Administration | Rapid absorption followed by rapid plasma concentration reduction [5] | Rat model (0.2 mg/kg) [5] |
| Prolactin Effect | Increased plasma prolactin concentrations [4] | Rat model (IV, 0.31-20 mg/kg) [4] |
| Hepatoprotective Effect | Protection against CCl₄-induced hepatic injury [4] | Rat model (IP, 25 mg/kg at 0 and 3h) [4] |
4. Detailed Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound This improved protocol controls isomeric impurities like isopropiomazine to below 0.10% [1].
Protocol 2: In Vivo Sedation and Pharmacokinetic Study
5. Handling, Safety, and Regulatory Status
This compound is a phenothiazine derivative with the chemical name 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate. As a pharmaceutical compound, it primarily exhibits antihistamine properties through H1 receptor blockade, leading to sedative effects that make it useful for treating insomnia and producing preoperative drowsiness and anxiety relief. The molecular structure consists of a tricyclic phenothiazine backbone with a propionyl substituent and dimethylaminopropyl side chain, forming a maleate salt to enhance stability and bioavailability. [1]
The synthesis of this compound has been optimized through an improved manufacturing process that controls for isomeric impurities, particularly isopropiomazine, ensuring high purity (>99.5%) suitable for research applications. This process involves condensation of 2-propionyl phenothiazine with hydrochloride salt of 2-dimethylaminoisopropyl chloride in the presence of a base such as potassium hydroxide in toluene solvent, followed by purification through alcoholic recrystallization with maleic acid. This optimized synthesis route represents a cost-effective, industrially viable method that provides consistent chemical properties essential for reproducible experimental results in preclinical research. [1]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property Category | Specific Characteristics |
|---|---|
| Chemical Structure | Phenothiazine derivative with propionyl substitution |
| IUPAC Name | 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one maleate |
| Molecular Formula | C~20~H~24~N~2~OS·C~4~H~4~O~4~ |
| Mechanism of Action | Primary H1 histamine receptor antagonism |
| Primary Indications | Insomnia, preoperative sedation, anxiety management |
| Synthetic Purity | >99.5% with isopropiomazine impurity <0.10% |
| Optimal Solubility | Methanol, ethanol, isopropyl alcohol (for research formulations) |
The use of animal models in neuropsychiatric research presents unique challenges due to the subjective nature of many psychiatric symptoms and the lack of definitive biomarkers for disorders such as schizophrenia, depression, and bipolar disorder. According to current literature, effective animal models must demonstrate three key forms of validity: face validity (similarity in symptoms), construct validity (shared neurobiological mechanisms), and predictive validity (response to clinically effective treatments). However, modeling disorders defined by subjective experiences like hallucinations, delusions, or feelings of sadness in animals remains particularly challenging, requiring careful interpretation of behavioral outputs. [2]
Animal models for psychiatric disorders typically employ various induction methods including genetic manipulation, neurodevelopmental perturbations, pharmacological challenges, and environmental stress paradigms. For schizophrenia research, well-validated models include the neonatal ventral hippocampus lesion (NVHL) model, the methylazoxymethanol acetate (MAM) gestational exposure model, and maternal immune activation (Poly I:C) models, all of which recapitulate various aspects of the human condition from behavioral abnormalities to neurobiological changes. These models emerge as particularly valuable when they incorporate developmental timelines consistent with human disorder progression, such as the emergence of schizophrenia-like phenotypes in late adolescence/early adulthood in the MAM model. [3]
Table 2: Animal Models for Neuropsychiatric Disorder Research
| Disorder Category | Model Examples | Key Measurable Endpoints | Limitations and Considerations |
|---|---|---|---|
| Schizophrenia | NVHL lesion, MAM GD17, Poly I:C | Prepulse inhibition, social interaction, cognitive deficits, dopamine responsivity | Limited construct validity for specific genetic factors in idiopathic human cases |
| Depression | Chronic stress models, genetic models | Sucrose preference, forced swim behavior, social interaction | Small effect sizes for anhedonia measures, stress-coping vs. despair interpretation |
| Anxiety Disorders | Elevated plus maze, open field tests | Avoidance behavior, risk assessment | Species-specific defensive behaviors may not translate directly to human anxiety |
| Obsessive-Compulsive | Genetic models (Sapap3, Hoxb8), compulsive grooming | Repetitive behavior patterns, response to SSRI treatment | Limited assessment of cognitive components of OCD |
The Forced Swim Test (FST) is widely used for screening potential antidepressant compounds and assessing depression-like behavior in rodents. This protocol is typically conducted using adult rats or mice with appropriate acclimation to housing conditions.
Equipment Setup: A transparent cylindrical container (approximately 24cm height × 18cm diameter for rats; 20cm height × 14cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail (typically 15-18cm). A camera should be positioned for lateral recording of sessions. [4]
Experimental Procedure:
Behavioral Scoring Parameters:
Data Interpretation: Reduced immobility time coupled with increased swimming or climbing is interpreted as potential antidepressant-like activity. Note that false positives can occur with psychostimulants, so results should be interpreted in context of additional behavioral tests. Propiomazine's sedative properties may complicate interpretation, requiring careful dose optimization. [4]
The Social Interaction Test assesses sociability deficits relevant to negative symptoms of schizophrenia and depression. This protocol evaluates the animal's willingness to engage with unfamiliar conspecifics.
Apparatus: An open field arena (approximately 40×40×40cm) with a clear plexiglass divider creating two compartments, or a three-chambered social approach apparatus. The area should have appropriate lighting (50-100 lux) and video recording capability. [3]
Protocol Details:
Experimental Conditions:
Data Analysis: Significantly reduced social interaction time in test animals compared to controls indicates social withdrawal or sociability deficits. Antipsychotic or antidepressant efficacy is suggested by normalized social interaction patterns. The MAM model and NVHL model both demonstrate robust social interaction deficits that respond to antipsychotic medications. [3]
Research-grade this compound requires proper formulation to ensure consistent dosing and bioavailability in animal studies. The following protocol details the preparation of stable solutions for rodent administration:
Vehicle Selection: For systemic administration, this compound can be dissolved in physiological saline (0.9% NaCl) with gentle heating and sonication if necessary. For higher concentrations, a minimal amount of dimethyl sulfoxide (DMSO, not exceeding 5%) can be used as a cosolvent, followed by dilution with saline. [1]
Solution Preparation:
Dosing Regimens:
Table 3: Dosing and Formulation Guidelines for this compound
| Administration Route | Recommended Vehicle | Dosing Volume (Rodents) | Typical Concentration Range | Stability Considerations |
|---|---|---|---|---|
| Intraperitoneal (IP) | Physiological saline | 2-5 mL/kg | 0.1-1.0 mg/mL | Stable for 24 hours at 4°C; protect from light |
| Subcutaneous (SC) | Saline with 5% DMSO if needed | 1-3 mL/kg | 0.2-1.5 mg/mL | Slight irritation possible with concentrated solutions |
| Oral Gavage (PO) | Distilled water or 0.5% methylcellulose | 5-10 mL/kg | 0.2-0.8 mg/mL | Prepare fresh for each administration |
| Intravenous (IV) | Sterile saline | 1-2 mL/kg | 0.05-0.2 mg/mL | Must filter sterilize; use immediately |
The interpretation of data generated from animal models using this compound requires careful consideration of several methodological and conceptual limitations. Face validity in psychiatric animal models refers to the phenomenological similarity between the model and the human condition, but many core symptoms of psychiatric disorders (e.g., hallucinations, delusions, feelings of worthlessness) cannot be directly assessed in animals. Instead, researchers must rely on behavioral proxies such as social withdrawal for negative symptoms or altered reward sensitivity for anhedonia. This fundamental limitation necessitates caution when extrapolating from animal findings to human conditions. [2]
Predictive validity for this compound presents particular challenges given its primary mechanism as a sedative antihistamine rather than a primary psychotropic agent. While the compound may normalize certain behavioral parameters in animal models, researchers should distinguish between primary therapeutic effects and secondary sedation-related behavioral changes. Appropriate control experiments should include comparison with compounds having known sedative properties without psychotropic efficacy to control for non-specific effects on motor activity and arousal that might confound interpretation of results from tests like the forced swim test or social interaction paradigms. [4]
The following diagram illustrates the key validity considerations and their relationships when evaluating this compound in animal models:
Several specific limitations affect research with this compound in animal models of mental illness. The forced swim test, while widely used, has been criticized for potentially measuring stress coping and learning processes rather than "despair" per se. Additionally, strain differences in rodents can significantly impact results, and false positives have been reported with various compound classes including stimulants, convulsants, and anticholinergics. These limitations necessitate that findings from single behavioral paradigms be interpreted with caution and substantiated with multiple complementary tests. [4]
For schizophrenia research, models based on acute drug administration (such as amphetamine) may not accurately replicate the clinical condition, as they induce dopamine alterations far exceeding those observed in schizophrenia patients. Furthermore, these models typically fail to replicate the negative symptoms and cognitive deficits that are core features of schizophrenia. More developmentally-based models like the MAM or NVHL models may offer better translational potential but have their own limitations, including the artificial nature of the inducing manipulation and incomplete representation of the genetic complexity of human psychiatric disorders. [3]
The use of This compound in animal models of neuropsychiatric disorders offers researchers a tool with well-characterized sedative and antihistaminic properties that may modulate behaviors relevant to psychiatric conditions. However, interpretation of results must account for the compound's primary mechanisms and differentiate between specific therapeutic effects and non-specific sedation. The optimized synthesis method now provides research-grade material with high purity, supporting reproducible experimental outcomes.
Future research directions should explore the interaction between histaminergic systems and traditional monoamine pathways in psychiatric disorders, potentially elucidating novel mechanisms through which compounds like propiomazine might exert psychotropic effects beyond sedation. Additionally, incorporating translatable biomarkers and endophenotypes aligned with the NIMH's Research Domain Criteria (RDoC) framework may enhance the translational value of preclinical findings with this compound. As animal models continue to evolve with improved construct and face validity, the potential for identifying novel therapeutic applications for existing compounds like this compound remains a promising area of psychiatric research.
Receptor binding assays are biochemical techniques used to measure the interaction between a ligand (like a drug) and its specific cellular receptor [1]. They are fundamental in pharmacology for identifying and characterizing both agonists and antagonists, though they cannot, on their own, differentiate between these two types of activity [1].
The traditional format involves incubating a source of receptors (e.g., cell membrane homogenates) with a labeled ligand and the test compound. The amount of the test compound that displaces the labeled ligand from the receptor allows researchers to determine the affinity and potency of the test compound [1]. While initial methods often used radioactive tags, newer techniques employ fluorescent or chemiluminescent labels to avoid handling hazardous materials [1].
Propiomazine is a phenothiazine derivative primarily used for its sedative effects to treat insomnia and to provide pre-operative sedation [2]. It is not used as a neuroleptic because it does not block dopamine receptors effectively [2]. Its complex pharmacology involves antagonism at a wide range of receptors, as summarized in the table below.
Table: Primary Receptor Targets of Propiomazine
| Receptor | Interaction | Postulated Physiological Effect |
|---|---|---|
| Histamine H1 | Antagonist [2] | Sedation, relief of anxiety [2] |
| Serotonin 5-HT2A | Antagonist [2] | Antipsychotic effect, lower incidence of extrapyramidal side effects [2] |
| Dopamine D2 | Antagonist (weak) [2] | Limited antipsychotic effect [2] |
| Muscarinic Acetylcholine (M1-M5) | Antagonist [2] | Anticholinergic side effects |
| α1-Adrenergic | Antagonist [2] | Hypotensive actions |
While a dedicated protocol for propiomazine is not found, the following outlines established methods applicable to its known targets.
This method is ideal for initial screening and affinity determination.
[³H]-substance P for the neurokinin-1 receptor) is incubated with receptor preparations. The test compound's ability to compete with this ligand for binding is measured [1].Binding assays confirm interaction but not functional outcome. For this, functional assays are required.
Table: Comparison of Key Assay Types for Propiomazine
| Assay Type | Key Readout | Advantages | Limitations |
|---|---|---|---|
| Radioligand Binding | Direct receptor occupancy and affinity (Ki, IC50) [1] | Relatively easy to perform; can pool and freeze cell membranes for consistency [1] | Cannot distinguish agonists from antagonists; uses hazardous materials [1] |
| Second Messenger (e.g., Ca²⁺ Flux) | Functional downstream signaling activity (e.g., EC50, IC50) | Confirms functional antagonism/agonism; high sensitivity | Focuses on a single pathway; may miss other signaling events [3] |
| Label-Free (DMR) | Holistic cellular response (integrated kinetic profile) [3] | Pathway-agnostic; detects complex and novel signaling; non-invasive [3] | Complex data interpretation ("black box"); requires specialized instrumentation [3] |
The diagrams below illustrate the general workflow for a competitive binding assay and the complex signaling network of a GPCR, which is relevant to many of propiomazine's targets.
Propiomazine maleate is a multi-target drug whose pharmacological profile can be systematically characterized using a combination of classical and modern receptor assay techniques. Initial screening with radioligand binding assays can confirm its affinity for known targets like the H1 histamine and 5-HT2A serotonin receptors. Subsequent functional studies, particularly with integrative label-free technologies like DMR, are essential to fully understand its functional activity and complex signaling profile across its wide range of receptor targets.
1. Clinical Rationale and Risk Assessment A critical reason to investigate the stability of propiomazine maleate in ethanol is the documented moderate drug interaction between propiomazine and alcohol [1] [2]. Concurrent use can lead to severe central nervous system (CNS) depression, manifesting as uncontrollable movements, agitation, seizures, severe dizziness, deep sleep, coma, and irregular heartbeats [1]. Understanding whether these effects are potentiated by chemical degradation products or solely a pharmacodynamic interaction is essential for drug safety profiling.
2. Analytical Target Profile The stability-indicating methods should be capable of separating and quantifying this compound from its potential degradation products. Key parameters to monitor include:
3. Preliminary Risk Analysis The following table summarizes the main factors to be tested, their potential impact, and the rationale for their inclusion in the stability study.
| Stress Factor | Potential Impact | Rationale & Justification |
|---|---|---|
| Ethanol Concentration | High | Variable content in pharmaceutical formulations (e.g., elixirs) and potential for co-ingestion with alcoholic beverages. |
| Solution pH | High | Degradation kinetics of active pharmaceutical ingredients (APIs) are often pH-dependent. |
| Temperature | High | Standard stress condition to accelerate degradation and predict shelf-life. |
| Light Exposure | Moderate | Propiomazine requires "protection from light" per its physical properties [3], suggesting potential photosensitivity. |
Here are detailed methodologies for conducting forced degradation and stability studies.
This protocol aims to elucidate the degradation pathways of this compound under various stress conditions, including alcoholic media.
1.1 Objective To subject this compound to accelerated stress conditions to identify likely degradation products and validate the stability-indicating power of the analytical methods.
1.2 Materials
1.3 Experimental Workflow The following diagram outlines the key steps and decision points in the forced degradation study.
1.4 Data Analysis
(% Assay of API + % Sum of all Degradants) / 100. A value close to 100% indicates all degradation products have been accounted for.This protocol assesses the chemical stability of propiomazine in prototype liquid formulations containing ethanol.
2.1 Objective To determine the shelf-life of this compound in ethanolic solutions under recommended storage conditions.
2.2 Materials and Methods
2.3 Acceptance Criteria The stability study is considered successful if the formulations meet the following criteria throughout the shelf-life:
| Attribute | Acceptance Criteria |
|---|---|
| Assay | 90.0 - 110.0% of label claim |
| Any Individual Degradant | Not more than (NMT) 0.5% |
| Total Degradants | NMT 2.0% |
| Physical Stability | No precipitation or significant color change |
The data generated from these protocols will directly address the stability of this compound in alcoholic media. Key outcomes will include:
This proposed framework provides a solid foundation for your research. Should you obtain specific stability data, the protocols and analytical approaches outlined here can be directly applied to generate a comprehensive report.
Q1: What is Isopropiomazine and why is its removal important? Isopropiomazine is an isomeric impurity (Formula-III) generated during the synthesis of the Propiomazine base compound. Controlling this impurity is critical to ensure the final Propiomazine Maleate API meets high purity standards, typically greater than 99.5% [1].
Q2: What is the principle behind the patented purification method? The method is based on the differential solubility of this compound and its isomeric impurity in an alcoholic solvent. The crude Propiomazine base is first dissolved in an alcohol to form a clear solution. Upon adding maleic acid, highly pure this compound precipitates out, while the isopropiomazine impurity remains in the mother liquor, effectively purifying the product [1].
Problem: The level of the Isopropiomazine impurity (Formula-III) in the final this compound is too high.
Solution: Implement the recrystallization process from the improved patent.
Experimental Protocol [1]:
The workflow for this purification process is as follows:
Key Parameters for the Purification Step
The table below summarizes the critical parameters for the successful purification of this compound as per the patent example.
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Solvent | Methanol | Preferred alcoholic media for dissolution. |
| Temperature | 25-30°C | Maintained during salt formation and precipitation. |
| Stirring Time | 4-5 hours | Ensures complete precipitation of the pure salt. |
| Purity Outcome | > 99.5% | Final product purity achieved. |
| Isopropiomazine Level | < 0.10% | Impurity level in the final product [1]. |
To ensure the success of this purification, you should verify the impurity profile using analytical methods like HPLC [1]. The patent specifically uses HPLC to monitor the reaction progress and confirm the purity of the final product.
In a broader context, controlling genotoxic impurities and comprehensively profiling all potential impurities are essential parts of modern pharmaceutical development to ensure drug safety and efficacy [2].
A key challenge in synthesizing Propiomazine is the formation of an isomeric impurity, Isopropiomazine (Formula-III), which can constitute 20-25% in the crude base product [1] [2]. The following table outlines the cause and solution.
| Issue | Root Cause | Solution |
|---|---|---|
| High levels of Isopropiomazine in crude Propiomazine base [1] [2]. | Formation of the isomer during the condensation step to create Propiomazine base (Formula II) [1]. | Purify via salt formation. Dissolve crude base in an alcoholic solvent and add maleic acid. This produces Propiomazine maleate free of the isomer [1] [2]. |
What is the recommended method to prepare Propiomazine base (Formula II)? The improved process involves condensing 2-propionyl phenothiazine (Formula-IV) with the hydrochloride salt of 2-dimethylaminoisopropyl chloride (Formula-V) in the presence of a base and a suitable solvent [1] [2].
Which alcoholic solvent is preferred for the maleate purification step? The patent indicates that methanol, ethanol, and isopropyl alcohol can be used, with methanol being the preferred choice [2].
Here is a detailed, step-by-step methodology for the synthesis and purification of this compound, adapted from the patent example [2].
Step 1: Synthesis of Crude Propiomazine Base
Step 2: Purification via Maleate Salt Formation
Reported Outcomes: This process yielded 34 grams of this compound with a purity of >99.5% and an Isopropiomazine content of <0.10% [2].
The following diagram summarizes the optimized pathway and key purification step.
1. Why is it critical to control specific stereoisomers in phenothiazine derivatives? The biological activity, toxicity, and overall tolerability of a phenothiazine drug can differ dramatically between its individual stereoisomers [1].
2. What is a robust analytical method for separating and quantifying phenothiazine enantiomers and their impurities? Nonaqueous Capillary Electrophoresis (NACE) with specific chiral selectors is an effective technique, as demonstrated for the separation of mepromazine (levomepromazine) enantiomers [2].
3. What common oxidative impurities should be monitored in phenothiazines like Chlorpromazine? Recent research on Chlorpromazine (CPZ) reveals a complex three-electron oxidation pathway that generates impurities beyond those traditionally expected [3].
The table below summarizes the key parameters for a chiral separation method based on a published NACE protocol [2].
| Parameter | Specification | Notes |
|---|---|---|
| Technique | Nonaqueous Capillary Electrophoresis (NACE) | Suitable for poorly water-soluble analytes [2]. |
| BGE | 1 M Acetic Acid, 50 mM Ammonium Acetate in Methanol | A common acidic combination for NACE [2]. |
| Chiral Selector | 15 mg/mL HDAS-β-CD | Single-isomer anionic cyclodextrin proven effective for mepromazine [2]. |
| Capillary | Fused Silica, 75 µm ID | Standard capillary dimension. |
| Voltage | 20 kV | Standard voltage applied. |
| Temperature | 15°C | Controlled temperature for reproducibility. |
| Detection | UV at 254 nm | Standard UV detection wavelength. |
The following diagram outlines a logical workflow for developing and implementing a control strategy for isomeric impurities, incorporating principles of Quality by Design (QbD).
| Question | Answer |
|---|---|
| What is the primary goal of purifying Propiomazine Maleate? | To obtain a final product with high purity (>99.5%), specifically free from the isomeric impurity isopropiomazine, which must be controlled to levels below 0.10% [1]. |
| Which alcoholic solvent is recommended for the final purification step? | Methanol is the preferred and specified solvent. Ethanol and isopropyl alcohol are also suitable alcoholic media, but methanol is explicitly identified as the best choice [1] [2]. |
| What is the typical solvent volume used per gram of crude base? | The patented example uses approximately 5.9 mL of methanol per gram of crude Propiomazine base [1]. |
| Why is controlling the isomeric impurity important? | The crude product from the synthesis can contain 20-25% of the isopropiomazine impurity. The methanol purification step is designed to remove this specific isomer to achieve the required pharmaceutical purity [1]. |
This protocol is adapted from the example in patent WO2019167058A1 [1].
Statement of Purpose: To purify crude propiomazine base into high-purity this compound, reducing the isopropiomazine impurity to below 0.10%.
Materials:
Step-by-Step Procedure:
The following workflow diagram illustrates the key stages of this purification process:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | The methanolic solution is too dilute, preventing efficient crystallization. | Gently concentrate the methanolic solution by evaporating a portion of the solvent before adding the maleic acid. |
| The crystallization (stirring) time is insufficient. | Extend the stirring time beyond 5 hours to ensure complete precipitation. | |
| High Level of Isomeric Impurity | The crude product has an exceptionally high initial impurity load (>25%). | Consider repeating the crystallization step (recrystallization) from fresh methanol. |
| The solution was not stirred long enough for pure crystals to form. | Ensure the stirring time is adhered to and that the temperature is maintained at 25-30°C. | |
| Product Does Not Precipitate | Incorrect solvent used. Maleic acid may be too soluble. | Verify that methanol is used. If no solid forms, consider seeding the solution with a few crystals of pure this compound. |
The purification process is designed to solve a specific industrial manufacturing problem. The key insight is that while the chemical reaction to create propiomazine produces a significant amount of an unwanted isomer (isopropiomazine), a straightforward crystallization from methanol after forming the maleate salt is highly effective at removing it [1] [2]. The process is notable for its simplicity and effectiveness.
Propiomazine is a phenothiazine derivative used for its sedative and antihistamine properties, available under brand names like Propavan and Largon [1]. Like all pharmaceuticals, ensuring its safety and efficacy requires controlling impurities that can form during synthesis or storage [2].
Developing a robust, stability-indicating HPLC method involves a structured approach. The following workflow outlines the key stages, from initial column screening to final validation.
The goal is to find conditions that separate Propiomazine from all its potential impurities.
Once initial conditions are found, further optimize using a response surface methodology (e.g., Central Composite Design) to model the effect of critical parameters like gradient time and column temperature. This helps define a "Method Operable Design Region" for robustness [6].
The developed method must be validated according to ICH guidelines [2] [4]. The table below outlines the key validation parameters and their acceptance criteria.
| Validation Parameter | Description & Protocol | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Demonstrate resolution from all impurities and degradation products. Check peak purity via PDA detector [4]. | Baseline resolution (Resolution > 1.5); Peak purity angle < purity threshold [4]. |
| Linearity | Prepare and analyze standard solutions at 5-6 concentration levels from LOQ to 150% of specification limit [4]. | Correlation coefficient (r) > 0.999 [4]. |
| Accuracy (Recovery) | Spike known impurities at multiple levels (e.g., 50%, 100%, 150%) into drug sample and calculate % recovery. | Recovery between 90–110% [4]. |
| Precision | Repeatability: Inject 6 replicates of spiked sample. Intermediate Precision: Perform on different day/analyst/instrument [4]. | Relative Standard Deviation (RSD) ≤ 5.0% [4]. |
| LOD & LOQ | Determine based on Signal-to-Noise ratio [4]. | LOD (S/N ~3.3), LOQ (S/N ~10). LOQ should be at or below the reporting threshold [4]. |
| Robustness | Deliberately vary parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±10%) using an experimental design (e.g., Plackett-Burman) [6]. | The method should remain unaffected by small variations (e.g., all peaks resolved, RSD meets criteria). |
Here are solutions to common problems encountered during impurity method development.
| Problem | Possible Root Cause | Suggested Solution |
|---|
| Peak Tailing | - Secondary interaction with silanols (common for basic compounds).
What solvents are recommended for analyzing Propiomazine impurities? A mixture of water and organic solvents like methanol or acetonitrile is commonly used. The diluent should be able to dissolve the drug and impurities effectively, with 0.1% triethylamine in methanol being one option for a related compound [4] [1].
How do impurities impact the drug's quality? Impurities can affect the stability, efficacy, and safety of a drug. They may lead to batch rejection or recall if levels exceed regulatory limits set by ICH guidelines [2] [1].
What is a stability-indicating method? This is a validated method that can accurately and precisely quantify the active ingredient and its degradation products without interference. It is demonstrated by analyzing samples subjected to forced degradation (e.g., acid, base, oxidation, heat, light) [4].
Developing a robust analytical method is an iterative process. This guide provides a structured framework to build upon. The most critical step is to obtain actual Propiomazine impurity standards to confirm the separation and detection performance of your final method.
The table below outlines the basic chemical information for Propiomazine maleate and summarizes the core improvement from a patented process [1] [2].
| Property | Description |
|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₅S [2] |
| Molecular Weight | 456.6 g/mol [2] |
| IUPAC Name | (Z)-but-2-enedioic acid; 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one [2] |
| Process Improvement | Control of isomeric impurity (Isopropiomazine) during the formation of the maleate salt [1]. |
| Key Step | Dissolving the crude Propiomazine base (which contains 20-25% isomeric impurity) in an alcoholic solvent before adding maleic acid [1]. |
| Recommended Solvent | Methanol, Ethanol, or Isopropyl Alcohol (Methanol is preferred) [1]. |
Here are some anticipated frequently asked questions tailored to the described process.
Q1: Our final this compound product contains a high level of an isomeric impurity (Isopropiomazine). How can we reduce this?
Q2: What are the critical process parameters we should monitor during the salt formation and crystallization?
While specific parameters are not detailed in the available sources, based on standard crystallization principles and the information provided, you should focus on:
The following diagram illustrates the procedural workflow for preparing high-purity this compound, focusing on the critical step of isomeric impurity control.
This workflow highlights that the dissolution of the crude base in alcohol is the crucial step that enables the effective removal of the Isopropiomazine impurity during subsequent crystallization [1].
For a more robust process, you can adopt strategies from advanced crystallization techniques, such as those used in continuous manufacturing.
Problem: The crude propiomazine base from the condensation reaction contains a high level (20-25%) of the isomeric impurity isopropiomazine (formula-III) [1] [2].
Root Cause: The synthesis of propiomazine base can lead to the formation of this structural isomer. While the crude product may contain 20-25% of this impurity, a specific purification technique can effectively remove it in the subsequent salt formation step [1].
Solution: Control the impurity during the maleate salt formation [1] [2]. The following workflow outlines the key stages of synthesis and purification.
Detailed Purification Protocol [1]:
For a successful initial condensation reaction, please ensure the following parameters are met. The table below summarizes the specific reagents and conditions as cited in the improved process [1].
| Parameter | Specification | Notes / Alternatives |
|---|---|---|
| Alkylating Agent | Hydrochloride salt of 2-dimethylaminoisopropyl chloride (Formula-V) [1] [2] | - |
| Phenothiazine Core | 2-propionyl phenothiazine (Formula-IV) [1] [2] | - |
| Base | Potassium hydroxide (KOH) flakes [1] | Sodium hydroxide (NaOH) [1] [2] or potassium tertiary butoxide [1] [2] can be used. |
| Solvent | Toluene [1] | Xylene is an alternative [1] [2]. |
| Reaction Conditions | Heat to reflux under azeotropic conditions for 5-6 hours [1] | The reaction progress should be monitored by HPLC [1]. |
What is the main advantage of this improved process for this compound? The primary advantage is that it provides a cost-effective and industrially viable method to produce highly pure this compound on a commercial scale, specifically free from the problematic isomeric impurity isopropiomazine [1] [2].
Why is controlling the isomeric impurity important? While specific pharmacological data for isopropiomazine is not provided in the sources, controlling impurities is a fundamental requirement in pharmaceutical development to ensure the safety, efficacy, and consistent quality of the final Active Pharmaceutical Ingredient (API).
Are there other synthetic routes to propiomazine? Yes, but they have notable drawbacks. Older literature reports routes to propiomazine hydrochloride that involve multiple steps, the use of expensive starting materials, or hazardous reagents like phosgene and sodium amide, making them less attractive for large-scale synthesis [1] [2].
Q1: What is the most critical purity concern during Propiomazine Maleate synthesis? The most critical impurity is the positional isomer Isopropiomazine (Formula-III), which can be present at levels of 20-25% in the crude base compound [1] [2]. The improved process focuses on eliminating this impurity to achieve a final purity of >99.5% with Isopropiomazine content below 0.10% [2].
Q2: Why is the maleate salt used instead of the hydrochloride? While Propiomazine Hydrochloride is the FDA-approved form with higher aqueous solubility and bioavailability, the maleate salt is investigated in development contexts [3] [4]. The maleate salt formation process described in the patents serves as a effective purification step to remove the isomeric impurity [1] [2].
Q3: What is the key to controlling the Isopropiomazine impurity? Control is achieved not during the initial condensation reaction, but in the subsequent salt formation and purification step. Dissolving the crude Propiomazine base in an alcoholic solvent before adding maleic acid is crucial for obtaining the pure maleate salt [1] [2].
| Issue | Root Cause | Recommended Solution | Key Process Parameters to Monitor |
|---|
| High Isomer Impurity (Isopropiomazine) in Final API | Isomeric impurity (20-25%) from condensation step carries through to final product [1] [2]. | Use alcoholic recrystallization of the maleate salt [1] [2]. Dissolve crude base in alcoholic solvent, then add maleic acid to precipitate pure maleate [2]. | Purity of final product (Target: >99.5%) Isopropiomazine content by HPLC (Target: <0.10%) [2] | | Low Yield of Propiomazine Base | Incomplete condensation reaction between 2-propionyl phenothiazine and 2-dimethylaminoisopropyl chloride [1] [2]. | Use a strong base (KOH) in toluene solvent with azeotropic water removal [2]. Ensure proper basification of the amine hydrochloride salt precursor [2]. | Reaction time (5-6 hrs under reflux) Reaction progress by HPLC [2] | | Poor Solubility During Salt Formation | Incorrect solvent choice for recrystallization [1]. | Use a suitable alcoholic solvent. Methanol is preferred per the patent example [1] [2]. | Clarity of the solution before maleic acid addition [2] |
This protocol is adapted from patent examples to achieve high-purity API free from isomeric impurity [2].
Step 1: Synthesis of Crude Propiomazine Base (Formula-II)
Step 2: Purification via Maleate Salt Formation (Formula-I)
The following workflow diagrams the synthesis and key control point for impurity removal:
When moving from lab-scale to pilot or commercial production, pay close attention to:
The table below compares the key properties of toluene and xylene relevant to the synthesis of Propiomazine maleate.
| Property | Toluene | Xylene (mixed isomers) | Relevance to Propiomazine Synthesis |
|---|---|---|---|
| Molecular Formula | C7H8 [1] | C8H10 [1] | -- |
| Boiling Point (°C) | 110.6 [1] [2] [3] | 138-144 [1] | Toluene's boiling point is ideal for maintaining the described reflux conditions [4]. |
| Evaporation Rate | Faster (Evaporation index: 2.0) [1] | Slower (Evaporation index: 0.6-0.8) [1] | Faster evaporation can be beneficial for quicker solvent removal after reaction completion. |
| Solvency | Effective for paints, adhesives [1] | Slightly higher, better for thicker coatings [1] | Both are strong solvents; toluene is sufficient for the reaction components [4]. |
| OSHA Exposure Limit (8-hour TWA) | < 50 ppm [1] | < 100 ppm [1] | Toluene requires stricter exposure controls. |
| Flash Point (°C) | 4 [1] | 25-27 [1] | Toluene is more flammable and requires careful handling at room temperature. |
| Role in Propiomazine Patent | Preferred solvent for the condensation reaction [4] | Listed as a possible, but not preferred, alternative [4] | Toluene is explicitly chosen in the cited manufacturing example. |
The following detailed methodology is adapted from the patent on an improved process for preparing this compound [4]. This step produces the Propiomazine base (Formula-II) prior to salt formation.
Diagram 1: Workflow for the synthesis of crude Propiomazine base compound.
Step 1: Preparation of the Freebase Toluene Layer
Step 2: Condensation Reaction
Step 3: Reaction Work-up
The crude base from the previous step contains an isomeric impurity (Isopropiomazine, Formula-III). The following procedure details its purification via maleate salt formation [4].
Diagram 2: Purification workflow to isolate pure this compound.
Q1: Why is toluene preferred over xylene in the patented synthesis? A1: Toluene is explicitly chosen in the patent example [4]. Its boiling point (110.6°C) is optimal for the azeotropic reflux conditions described, effectively driving the reaction to completion. While xylene is listed as a possible solvent, its higher boiling point (138-144°C) [1] may lead to longer reaction times, increased energy consumption, and potential thermal degradation of reactants or products.
Q2: The crude base contains a high level (20-25%) of an isomeric impurity. How is this removed? A2: The impurity (Isopropiomazine, Formula-III) is not removed by a separate purification of the base. Instead, it is controlled during the maleate salt formation [4]. The crude base is dissolved in an alcoholic solvent (methanol), and maleic acid is added. The pure this compound selectively precipitates from the solution, leaving the isomeric impurity in the mother liquor, yielding a final product with high purity (>99.5%) [4].
Q3: What are the critical safety and regulatory considerations for using toluene? A3: Toluene is flammable (flash point 4°C) and has a stricter OSHA exposure limit (<50 ppm) compared to xylene [1]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). From a regulatory perspective, residual solvent levels in the final Active Pharmaceutical Ingredient (API) must comply with ICH Q3C guidelines [5], so efficient solvent removal during the process is critical.
Q4: Can other alcoholic solvents be used for the salt formation purification? A4: The patent states that the alcoholic media can be selected from methanol, ethanol, or isopropyl alcohol, with methanol being the preferred choice in the given example [4].
The following table summarizes the key identified properties of Propiomazine and its maleate salt [1] [2] [3].
| Property | Details |
|---|---|
| Free Base (Propiomazine) | CAS: 362-29-8; Molecular Formula: C₂₀H₂₄N₂OS; Molecular Weight: 340.48 g/mol [3] [4] [5] |
| Maleate Salt (Propiomazine Maleate) | CAS: 3568-23-8; Molecular Formula: C₂₄H₂₈N₂O₅S; Molecular Weight: 456.56 g/mol [2] [3] |
| Solubility (Free Base) | 0.454 mg/L in water (predicted); soluble in DMSO (83.33 mg/mL) [5] [4] |
| Mechanism of Action | Antagonist at Histamine H1 receptor, Dopamine receptors, Serotonin receptors (5-HT2A, 5-HT2C), Muscarinic receptors, and Alpha-1 adrenergic receptor [5]. |
| Primary Research Use | Orally active agent with sedative and antihistamine effects, used in research for insomnia [4] [5]. |
| Protein Binding | 81% [5]. |
In the absence of direct stability data for this compound, these guidelines are based on general laboratory practices and stability information for chemically related compounds (phenothiazine antipsychotics) [6].
| Parameter | Recommended Condition | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | -20°C (desiccated) | Standard for long-term storage of small molecule APIs. "Store in a cool, dry place" is a general pharmaceutical rule [4]. |
| Light | Protect from light | A stability study on similar phenothiazine antipsychotics (e.g., chlorpromazine, levomepromazine) found that the absence of light was a critical factor preventing degradation [6]. |
| Atmosphere | Inert atmosphere (e.g., N₂) | Phenothiazines are susceptible to oxidation. Storing under an inert gas can significantly enhance stability. |
| Solvent for Stock Solutions | DMSO (freshly opened, anhydrous) | The free base is readily soluble in DMSO. Using dry DMSO prevents hydrolysis during storage [4]. |
While a protocol for this compound is not available, you can adapt the following methodology from a recent study on the stability of similar phenothiazines in oral fluid, using a dried spot technique and GC-MS/MS analysis [6]. The workflow is as follows:
Detailed Steps:
Sample Preparation:
Stability Study Design (DOE Approach): Systematically test factors that influence stability [6]:
Analysis and Data Interpretation:
Q1: What is the key difference between Propiomazine Hydrochloride and Maleate? The primary difference is solubility. The hydrochloride salt has extremely high water solubility (>1 g/mL), whereas the maleate salt has a much lower solubility (3.8 mg/mL). The higher solubility of the HCl salt contributes to its higher bioavailability, which is why it was approved for medical use over the maleate salt [1] [7].
Q2: Are there any known major degradation products or pathways for Propiomazine? The search results do not specify the degradation products of Propiomazine. However, as a phenothiazine derivative, it is likely susceptible to oxidation and photodegradation. It is recommended to use inert atmospheres and light-protected storage to minimize these pathways [6].
Q3: What is the best practice for preparing a stock solution for in vivo studies? For the free base, DMSO is a suitable solvent. A typical protocol suggests preparing a stock solution in DMSO at a concentration of 83.33 mg/mL (244.74 mM). This stock can be stored at -20°C for one month or -80°C for six months, with aliquoting to avoid freeze-thaw cycles [4].
The table below summarizes the comparative receptor binding and key characteristics of propiomazine and promethazine.
| Feature | Propiomazine | Promethazine |
|---|---|---|
| Primary Clinical Use | Treatment of insomnia; pre/procedural sedation [1] [2] | Allergic conditions; nausea/vomiting; motion sickness; sedation [3] [4] |
| Receptor Affinity (Antagonism) | Dopamine D1, D2, D4; Serotonin 5-HT2A, 5-HT2C; Histamine H1; Muscarinic Acetylcholine (M1-M5); α1-adrenergic [1] [2] | Histamine H1; Dopamine D2; Muscarinic Acetylcholine (M1-M5); α-adrenergic; NMDA [3] [4] |
| Key Pharmacological distinction | Greater activity at 5-HT2A receptor than at D2 receptor; not used as an antipsychotic [1] [2] | Strong H1 receptor antagonist; differs structurally from antipsychotic phenothiazines [3] [5] |
| Protein Binding | 81% [1] [2] | 93% [3] |
| Elimination Half-Life | ~9 hours [1] | ~12-15 hours [3] |
| Structural Note | Propionyl derivative of promethazine (10-(2-dimethylaminopropyl)-2-propionylphenothiazine) [1] | Parent compound (10-[2-(dimethylamino)propyl]phenothiazine) [3] |
Understanding the experimental evidence behind receptor affinity and protein binding is crucial. Here are common and advanced protocols used to generate such data.
1. Receptor Binding Assays
2. High-Performance Affinity Chromatography (HPAC) Recent research on promethazine demonstrates the use of HPAC to study drug-protein interactions, a methodology that could be applied to propiomazine [6] [7].
The following diagram illustrates the core neurological pathways affected by both drugs, highlighting their sedative effects.
Primary Sedative Pathway of Propiomazine and Promethazine
Both drugs primarily exert sedative effects by antagonizing histamine H1 receptors in the central nervous system. By blocking histamine from binding, they suppress the activity of the vigilance and wakefulness pathways in the brain, leading to sedation [2] [4].
The broader receptor interaction, particularly relevant for propiomazine's profile, can be visualized as a network of antagonistic actions.
Network of Receptor Antagonism for Propiomazine
Atypical antipsychotics have distinct side effect profiles, which are crucial for treatment selection. The tables below summarize key adverse effects based on clinical evidence [1] [2] [3].
Table 1: Metabolic and Cardiovascular Side Effects
| Antipsychotic | Weight Gain Risk | Dyslipidemia Risk | Diabetes Risk | QTc Prolongation Risk |
|---|---|---|---|---|
| Clozapine | High [1] [2] | High [1] | High [1] | Low [2] |
| Olanzapine | High [1] [2] | High [1] | High [1] | Low [2] |
| Quetiapine | Moderate (Variable) [1] | Moderate [1] | Moderate [1] | Not significant in CATIE study [1] |
| Risperidone | Moderate [2] | Moderate [1] | Moderate | Low [2] |
| Paliperidone | Moderate | Moderate | Moderate | Low [2] |
| Aripiprazole | Low [2] [3] | Low [1] | Low | Low [2] |
| Ziprasidone | Low [1] [2] | Low (may improve) [1] | Low | Higher (requires monitoring) [1] |
| Lurasidone | Low [2] [3] | Low | Low | Information missing |
| Asenapine | Low [2] | Low | Low | Low [2] |
| Cariprazine | Low [2] [3] | Low | Low | Information missing |
| Iloperidone | Information missing | Information missing | Information missing | Information missing |
| Amisulpride | Low [2] | Information missing | Information missing | Information missing |
Table 2: Neurological, Hormonal, and Other Side Effects
| Antipsychotic | EPS Risk | Hyperprolactinemia Risk | Sedation Risk |
|---|---|---|---|
| Clozapine | Low [1] [2] | Very Rare [2] | High [2] |
| Olanzapine | Low [2] | Information missing | High |
| Quetiapine | Low [1] [2] | Very Rare [2] | High [2] |
| Risperidone | Moderate (dose-dependent) [1] | High [1] [2] | Moderate |
| Paliperidone | Moderate (dose-dependent) | High | Moderate |
| Aripiprazole | Low [2] | Very Rare [1] [2] | Low |
| Ziprasidone | Information missing | Information missing | Information missing |
| Lurasidone | Information missing | Information missing | Information missing |
| Asenapine | Information missing | Very Rare [2] | Information missing |
| Cariprazine | Information missing | Very Rare [2] | Information missing |
| Iloperidone | Information missing | Information missing | Information missing |
| Amisulpride | Information missing | Information missing | Information missing |
The side effect profiles of antipsychotics are directly linked to their affinity for various neurotransmitter receptors in the brain [1] [3] [4].
Diagram: Receptor Binding and Side Effect Mechanisms. This diagram illustrates how binding to different receptor targets is linked to both therapeutic effects and adverse events. Drugs like clozapine and olanzapine have strong affinities for histaminic (H1) and muscarinic (M1) receptors, explaining their high risk of weight gain and sedation. In contrast, a drug like aripiprazole acts as a partial agonist at D2 receptors, which is associated with a lower risk of EPS and hyperprolactinemia [1] [3] [4].
The data in the tables are derived from well-established clinical and observational study methodologies.
Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Study [1]
Therapeutic Drug Monitoring and Positron Emission Tomography (PET) Studies [3] [4]
Propiomazine is not considered an atypical antipsychotic. Its primary approved uses are for sedation, treating insomnia, and pre-operative anxiety [5]. While it has a complex receptor profile, it is not therapeutically used as a neuroleptic because it does not block dopamine receptors effectively enough to serve as a primary antipsychotic [5]. The side effect data for propiomazine is sparse and dated, primarily listing drowsiness and, in rare cases, serious effects like seizures and fast heartbeat, but without the quantitative, comparative data available for atypical antipsychotics [5].
The table below summarizes the key findings from the available research. The data for Propiomazine is from a single, older study on antibacterial effects, while the data for other comparisons comes from more recent clinical trials on sedation and antipsychotic efficacy.
| Drug Name | Comparator Drug | Study Focus / Outcome | Key Efficacy Results | Source / Context |
|---|---|---|---|---|
| Propiomazine | Other Phenothiazines (e.g., Promethazine) | Antibacterial activity on S. aureus [1] | MIC: 0.5-1.6 µg/mL (Tranquilizers, incl. Propiomazine, were more active than antihistaminic phenothiazines) [1] | Older in vitro study; clinical sedation relevance unknown. |
| Chlorpromazine | Olanzapine | Antipsychotic efficacy for schizophrenia [2] | Clinical Response: Favored olanzapine (RR 2.34, 95% CI 1.37-3.99). EPS: Significantly more with Chlorpromazine [2]. | Cochrane Review of RCTs (mostly from China). |
| Chlorpromazine | Risperidone | Antipsychotic efficacy for schizophrenia [2] | Clinical Response: No significant difference (RR 0.84, 95% CI 0.53-1.34) [2]. | Cochrane Review of RCTs. |
| Haloperidol, Promethazine, Chlorpromazine, Trifluoperazine | Each other | Sedation for acute aggression [3] | No significant difference in speed (mean ~17-21 min) or duration of sedation between the four drugs [3]. | Single RCT in a psychiatric emergency setting. |
For the clinical study comparing sedative effects [3], the methodology was as follows:
Phenothiazine tranquilizers like Propiomazine exert their primary sedative and antipsychotic effects through antagonism of dopamine and other neurotransmitter receptors in the brain. The following diagram illustrates the core receptor interactions and downstream effects.
| Antipsychotic Drug | DRD1 Affinity | DRD2 Affinity | DRD4 Affinity | Key Characteristics |
|---|---|---|---|---|
| Haloperidol (Typical) | – | ++++ | + | Potent D2 antagonist; high risk of extrapyramidal symptoms [1]. |
| Chlorpromazine (Typical) | + | +++ | – | Prototypical phenothiazine; broad receptor profile [2] [1]. |
| Clozapine (Atypical) | ++ | ++ | +++ | Multi-target agent; high 5-HT2A affinity; used for treatment-resistant schizophrenia [1]. |
| Olanzapine (Atypical) | +++ | +++ | +++ | Broad antagonist profile at D1, D2, D4, and several serotonin receptors [1]. |
| Aripiprazole (Atypical) | + | ++++ (PA) | + (PA) | D2 partial agonist; "dopamine stabilizer" with a unique mechanism [3] [1]. |
Abbreviations: – No affinity; + Low affinity; ++ Medium affinity; +++ High affinity; ++++ Very high affinity; PA Partial Agonist [1].
The quantitative data in the table above is typically generated through standardized competitive radioligand binding assays [4] [5]. The general workflow is as follows:
Key Experimental Steps [4] [5]:
[³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.Given the lack of specific data, you could propose the following research directions:
Understanding the function of these receptors is key to interpreting drug effects.
| Receptor Subtype | Primary Signaling Pathway | Known Functions & Modulation |
|---|---|---|
| 5-HT2A | Couples to Gαq/11 protein, activating Phospholipase C (PLC) and increasing IP3 and intracellular calcium [1] [2]. | Associated with psychedelic effects of classic agonists (e.g., DOI, psilocin) [2] [3]. Antagonism/Inverse Agonism is a key feature of many atypical antipsychotics [1]. |
| 5-HT2C | Also primarily couples to Gαq/11, similar to 5-HT2A [1]. | Activation generally has an inhibitory effect on dopamine release; agonists can have anti-absence seizure and anorectic effects [4] [5]. Antagonism can increase dopamine release [6]. |
Receptor Complexities: Receptors can exist in a constitutively active state (active without a ligand). Drugs that reduce this activity are termed inverse agonists, which is a property of many atypical antipsychotics at 5-HT2A/2C receptors [1]. Furthermore, these receptors can form heterodimers, where 5-HT2C can dominantly inhibit the function of a partnered 5-HT2A receptor [7].
To objectively compare propiomazine, you would need to conduct a series of standard assays. The following table outlines key experiments and the data they would generate for a comparative guide.
| Experimental Protocol | Measurable Outputs & Comparative Data |
|---|
| 1. Binding Affinity Assays • Competition experiments against a radiolabeled antagonist (e.g., [³H]ketanserin) in cell lines expressing human 5-HT2A or 5-HT2C receptors [8]. | • Ki value (nM): Inhibition constant, a measure of binding affinity. Lower Ki = higher affinity. • IC50 (nM): Concentration that displaces 50% of the radioligand. | | 2. Functional Activity Assays • IP1 Accumulation Assay: Measure accumulation of inositol monophosphate (IP1) in agonist mode (to detect efficacy) and antagonist mode (vs. a reference agonist like 5-HT) to detect antagonism [7]. • BRET/FRET Assays: Directly measure Gq protein activation or β-arrestin recruitment [3]. | • EC50 (nM): Concentration for half-maximal agonist effect. • Emax (%): Maximal efficacy relative to a full agonist (e.g., 5-HT). • IC50 (nM) in antagonist mode. • Intrinsic Activity: Classification as full agonist, partial agonist, neutral antagonist, or inverse agonist [1]. • Bias Factor: Quantifies signaling bias (e.g., Gq vs. β-arrestin) [3]. | | 3. In Vivo Behavioral Correlates • Head-Twitch Response (HTR) in mice: A 5-HT2A-mediated behavior; suppression indicates 5-HT2A antagonist/inverse agonist activity [3] [9]. | • Dose-dependent reduction in HTR count: Compare ED50 values for HTR suppression against other agents. |
To visualize the cellular mechanisms and testing strategy, the following diagrams map out the key processes.
Diagram 1: Key 5-HT2A/2C signaling pathways and experimental readouts for drug profiling.
Diagram 2: A logical workflow for the experimental profiling of a drug's action at 5-HT2A/2C receptors.
Given the lack of direct data on propiomazine, here are potential pathways to find or generate the information you need:
One older, direct-comparison clinical trial was found, which provides some objective data. The key findings on efficacy and safety from this study are summarized in the table below.
| Aspect | Propiomazine (25 mg) | Zopiclone (5 mg) |
|---|---|---|
| Study Details | Multicenter, double-blind, randomized, parallel-group study of 135 outpatients with insomnia (mean age 60) over 7-14 days [1] | |
| Efficacy (Patient-rated) | -- | Statistically superior for 9 out of 13 variables measuring subjective sleep quality and quantity [1] |
| Common Side Effects | Restless legs [1] | Bad/bitter taste (a known common side effect of zopiclone) [1] |
While a direct comparison with propiomazine is not available, recent pharmacovigilance and observational studies provide insight into the safety profiles of the more commonly used benzodiazepines (BZ drugs) and "Z-drugs" (non-benzodiazepine hypnotics like zopiclone). This context is valuable as zopiclone was used in the aforementioned clinical trial.
The table below summarizes safety signals detected for Z-drugs versus BZ drugs from a 2021 analysis of the Japanese Adverse Drug Event Report (JADER) database [2].
| Safety Signal | Findings (Z-drugs vs. BZ drugs) | Key Metrics (for Z-drugs where detected) |
|---|---|---|
| Parasomnias | Detected only in Z-drugs [2] | Ln OR: 3.28, PRR: 23.47 [2] |
| Suicidal and Self-Injurious Behaviour | Detected in both, but signal strength "much higher" with Z-drugs [2] | PRR: 16.14 [2] |
| Deliria | Detected in both, but signal strength "much higher" with Z-drugs [2] | PRR: 11.64 [2] |
| Cortical Dysfunction | Detected only in Z-drugs [2] | PRR: 3.62 [2] |
| Psychiatric Symptoms | Detected only in Z-drugs [2] | PRR: 2.51 [2] |
| Impact on Driving & Injury Severity | A 2025 Canadian study on older drivers in motor vehicle collisions found no significant difference in severe injury risk between hypnotic users and non-users [3] [4]. |
For transparency and reproducibility, here are the methodologies used in the key studies cited.
Pharmacovigilance Study Methodology [2]:
Clinical Trial Methodology [1]:
The following diagram illustrates the shared and distinct mechanisms of action of the discussed hypnotic drugs, based on information from the search results [2].
To strengthen this comparison, searching specifically for propiomazine in other pharmacovigilance databases (such as the FDA Adverse Event Reporting System - FAERS) or conducting a systematic review of its use in clinical practice guidelines could be productive next steps.
Propiomazine's sedative effects come from its antagonism of several central nervous system receptors. The table below details its primary targets, while Zopiclone and Halofuginone have distinct and different mechanisms.
| Drug | Primary Mechanism of Action | Key Molecular Targets |
|---|---|---|
| Propiomazine | Antagonist at multiple CNS receptors; primary sedative effect via Histamine H1 receptor antagonism [1]. | Histamine H1 receptor, muscarinic acetylcholine receptors, alpha-1A adrenergic receptor, D2 dopamine receptor, 5-HT2A/2C serotonin receptors [1]. |
| Zopiclone | Agonist at the benzodiazepine binding site on GABA-A receptors, enhancing inhibitory neurotransmission [2]. | GABA-A receptor. |
| Halofuginone | Inhibits prolyl-tRNA synthetase, triggering an amino acid starvation response; investigated for anti-fibrotic and anti-cancer effects, not primarily a hypnotic [3]. | Prolyl-tRNA synthetase. |
The following diagram illustrates the core signaling pathways involved in propiomazine's action.
A key double-blind clinical trial directly compared propiomazine and zopiclone in outpatients with insomnia.
| Sleep Measure | Propiomazine (25 mg) | Zopiclone (5 mg) | Notes & Trial Details |
|---|---|---|---|
| Subjective Sleep Quality | Effective | Statistically superior in 9 out of 13 variables [2]. | Multicentre, double-blind, randomized, parallel-group study. Mean patient age: 60 years [2]. |
| Sleep Latency (Objective) | Significant decrease [4]. | Not measured in this trial. | Measured via EEG in a sleep laboratory setting on healthy volunteers [4]. |
| Sleep Latency (Subjective) | Significant decrease [4]. | Not measured in this trial. | Based on patient self-assessment [4]. |
| REM Sleep | Possible suppression in early treatment [4]. | Not specified in this trial. | Effect observed in sleep lab study [4]. |
| Common Side Effects | Restless legs [2]. | Bad taste (dysgeusia) [2]. | --- |
For reliable research, understanding the methodology of key experiments is crucial.
Study Design: A multicentre, double-blind, randomized, parallel-group comparison [2].
Participants: 135 outpatients with insomnia, with a mean age of 60 years [2].
Intervention: Patients were administered either 5 mg of zopiclone or 25 mg of propiomazine [2].
Primary Outcome Measures: Patient self-assessment of sleep quality and quantity via a sleep diary [2].
Study Design: A sleep laboratory study examining the effects on the EEG (electroencephalogram) of healthy subjects [4].
Participants: Ten healthy volunteers [4].
Intervention: A single dose of 25 mg of propiomazine [4].
Primary Outcome Measures:
When considering propiomazine for research or clinical development, several factors are important:
The table below summarizes the only identified study that involved propiomazine. It is crucial to note that this study was designed to evaluate its effectiveness as a sleep aid, not its neuroprotective properties [1].
| Aspect | Details of the Clinical Trial |
|---|---|
| Publication | Current Medical Research and Opinion, 1997 [1] |
| Study Design | Multicenter, double-blind, randomized, parallel-group trial [1] |
| Participants | 135 outpatient insomniacs (mean age 60 years) [1] |
| Interventions | Zopiclone 5 mg vs. Propiomazine 25 mg [1] |
| Primary Focus | Subjective sleep quality and quantity (13 variables) [1] |
| Key Efficacy Finding | Statistically significant differences favoring zopiclone for 9 out of 13 sleep variables [1] |
| Key Safety Findings | Bad taste more frequent with zopiclone; restless legs more frequent with propiomazine [1] |
| Relevance to Neuroprotection | The study did not investigate or report on any neuroprotective outcomes. |
While direct evidence for propiomazine is lacking, other phenothiazine derivatives have been investigated for neuroprotection. The following diagram illustrates the key mechanisms identified for chlorpromazine and promethazine in preclinical stroke research.
The mechanistic understanding of neuroprotection for related compounds is primarily based on the combination of chlorpromazine and promethazine (C+P) in animal and cell models of ischemic stroke [2] [3] [4]. Key experimental details include:
Based on the available information, here is a summary for researchers:
Corrosive;Irritant;Environmental Hazard